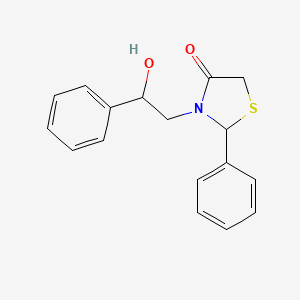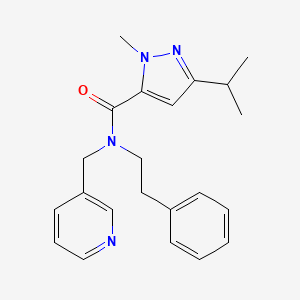
3-(2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidin-4-ones typically involves the condensation of thioglycolic acid with azomethines, which are derivatives of aldehydes or ketones. For example, the synthesis of 2,3-disubstituted thiazolidin-4-ones containing sterically hindered phenyl groups has been achieved through this method, indicating a versatile approach to introducing different substituents into the thiazolidin-4-one framework (Silin, Kelarev, & Abu-Ammar, 2012).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-ones has been extensively studied through X-ray crystallography. These studies reveal the compounds' ability to form intermolecular hydrogen bonds, which significantly influence their crystal packing and, consequently, their reactivity and interactions with biological targets. For instance, a study on a related thiazolidin-4-one derivative demonstrated its crystallization in the orthorhombic system, highlighting intermolecular O-H...O hydrogen bonding (Doreswamy, Kavitha, Sridhar, Rangappa, & Prasad, 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of 3-(2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one and its derivatives has been explored to enhance their steric properties and potential biological activities. For instance, Silin, Kelarev, and Abu-Ammar (2012) developed a method for synthesizing 2,3-disubstituted thiazolidin-4-ones, which involved the condensation of thioglycolic acid with azomethines derived from 4-hydroxy-3,5-di(tert-butyl)benzaldehyde. This approach aimed at introducing sterically hindered groups to modify the compound's chemical and biological properties (Silin, Kelarev, & Abu-Ammar, 2012).
Biological Activities
Numerous studies have focused on the antimicrobial, antifungal, and potential antiviral activities of thiazolidin-4-one derivatives, highlighting their significance in medical and pharmaceutical research.
Antimicrobial and Antifungal Activities : Pansare, Mulla, Pawar, Shende, and Shinde (2014) reported on the synthesis of new thiazolidin-4-one derivatives showing broad-spectrum antimicrobial activity against bacterial and fungal strains, underscoring the compound's potential as an antimicrobial agent. These findings suggest the versatility of thiazolidin-4-one derivatives in combating various microbial infections (Pansare et al., 2014).
Antiviral Activity : The exploration of thiazolidin-4-one derivatives for antiviral properties has also been a point of interest. Dawood, Eldebss, El-Zahabi, and Yousef (2015) synthesized bis-1,3-thiazole derivatives from 3-phenyl-1,3-thiazolidin-4-one, demonstrating significant antiviral activity against several viruses, including HCV. This study suggests the potential of thiazolidin-4-one derivatives in antiviral therapy (Dawood et al., 2015).
Propriétés
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-15(13-7-3-1-4-8-13)11-18-16(20)12-21-17(18)14-9-5-2-6-10-14/h1-10,15,17,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPNENPUZKTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-2-phenylethyl)-2-phenylthiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)
![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)

![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)
![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)
![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)
![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)
